molecular formula C9H9ClFNO6S B13192086 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13192086
M. Wt: 313.69 g/mol
InChI Key: APEHKXGUFPRTFL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with:

  • Fluorine at position 2 (electron-withdrawing),
  • 2-Methoxyethoxy at position 4 (ether chain with electron-donating and steric effects),
  • Nitro at position 5 (strong electron-withdrawing group),
  • Sulfonyl chloride at position 1 (reactive functional group).

This compound is primarily used as an intermediate in organic synthesis, particularly for synthesizing sulfonamides, sulfonate esters, or other derivatives in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electronic and steric effects of its substituents.

Properties

Molecular Formula

C9H9ClFNO6S

Molecular Weight

313.69 g/mol

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClFNO6S/c1-17-2-3-18-8-4-6(11)9(19(10,15)16)5-7(8)12(13)14/h4-5H,2-3H2,1H3

InChI Key

APEHKXGUFPRTFL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common route starts with the nitration of 2-fluoro-4-(2-methoxyethoxy)benzene to introduce the nitro group. This is followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways depend on the specific application, such as its use in drug development where it may interact with biological targets like enzymes or receptors .

Comparison with Similar Compounds

Structural and Electronic Differences

The following sulfonyl chloride derivatives (from and ) are structurally analogous, differing in substituents and their effects:

Compound Name (CAS) Substituents (Positions) Electronic Effects Reactivity Insights
Target Compound 2-F, 4-(2-methoxyethoxy), 5-NO₂ Strong EWG (NO₂), moderate EDG (ether) High reactivity due to NO₂
2-Methoxy-4-methylbenzene-1-sulfonyl chloride (216394-11-5) 2-OCH₃, 4-CH₃ EDG (OCH₃, CH₃) Reduced reactivity (less activation)
5-Chloro-2-methoxybenzenesulfonyl chloride (22952-32-5) 2-OCH₃, 5-Cl Mixed EWG (Cl) and EDG (OCH₃) Moderate reactivity (Cl deactivates ring)
3-(Chlorosulfonyl)-4-methoxy-5-nitrobenzoic acid (926249-84-5) 3-SO₂Cl, 4-OCH₃, 5-NO₂, COOH EWG (NO₂, COOH), EDG (OCH₃) High reactivity (NO₂) but acidic COOH alters solubility

Key Observations:

  • The nitro group in the target compound significantly enhances electrophilicity at the sulfonyl chloride group compared to methyl or methoxy substituents .
  • The carboxylic acid in 926249-84-5 () adds polarity and acidity, enabling salt formation but limiting stability under basic conditions .

Solubility and Stability

  • Solubility:
    • The 2-methoxyethoxy group enhances solubility in ethers and chlorinated solvents compared to analogs with shorter chains (e.g., 22952-32-5) .
    • The carboxylic acid in 926249-84-5 () increases water solubility but may complicate purification .
  • Stability:
    • Nitro groups can sensitize compounds to thermal decomposition. The target compound likely requires storage at low temperatures, similar to other nitro-substituted sulfonyl chlorides .

Biological Activity

2-Fluoro-4-(2-methoxyethoxy)-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, synthesis, and applications of this compound, supported by research findings and case studies.

  • Molecular Formula : C₁₃H₁₃ClFNO₄S
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 1548532-13-3

Biological Activity

The biological activity of this compound has been investigated primarily through its role as a chemical intermediate in the synthesis of various pharmacologically active compounds. Notably, sulfonyl chlorides are known for their ability to react with amines and phenols, leading to the formation of sulfonamides, which exhibit a wide range of biological activities including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds derived from sulfonyl chlorides often display significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains. The results suggest that these derivatives inhibit bacterial growth effectively, making them potential candidates for antibiotic development.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 2-Fluoro-4-nitrophenol and chlorosulfonic acid.
  • Reaction Conditions : The reaction is carried out under controlled temperatures to optimize yield and purity.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Case Study 1: Antibacterial Properties

A study conducted on the antibacterial efficacy of sulfonamide derivatives indicated that compounds synthesized from this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of sulfonamide derivatives derived from this compound. In vitro assays indicated a reduction in pro-inflammatory cytokines in human cell lines treated with these derivatives, suggesting their potential use in treating inflammatory diseases.

Research Findings

Recent advances in the synthesis of related compounds have highlighted the versatility of sulfonyl chlorides in medicinal chemistry. For example:

  • Inhibition of Cyclooxygenase Enzymes : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
  • Anticancer Activity : Preliminary studies suggest that certain analogs may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

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